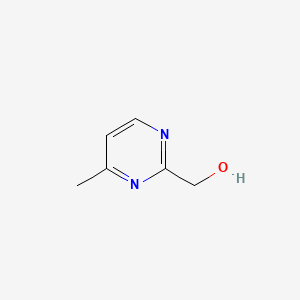

(4-Methylpyrimidin-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-Methylpyrimidin-2-yl)methanol is a chemical compound that belongs to the class of pyrimidine derivatives. It is a white crystalline solid that is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpyrimidin-2-yl)methanol typically involves the reaction of pyrimidine derivatives with appropriate reagents. One common method involves the reaction of 4-methylpyrimidine with formaldehyde under basic conditions to yield this compound. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

(4-Methylpyrimidin-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

Oxidation: Formation of 4-methylpyrimidine-2-carboxylic acid.

Reduction: Formation of 4-methylpyrimidine-2-methanol.

Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

(4-Methylpyrimidin-2-yl)methanol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in the synthesis of pyrimidine-based pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of (4-Methylpyrimidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

4-Amino-5-Hydroxymethyl-2-Methylpyrimidine: Similar structure but with an amino group at the 4-position.

2-Amino-4-Methylpyrimidine: Similar structure but with an amino group at the 2-position.

4-Methyl-2,6-Dihydroxypyrimidine: Similar structure but with hydroxyl groups at the 2 and 6 positions

Uniqueness

(4-Methylpyrimidin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group at the 2-position and methyl group at the 4-position make it a versatile intermediate in various synthetic and biological applications .

Biological Activity

(4-Methylpyrimidin-2-yl)methanol, with the molecular formula C6H8N2O and a molecular weight of 123.15 g/mol, is an organic compound characterized by a pyrimidine ring substituted with a methyl group at the fourth position and a hydroxymethyl group at the second position. This unique structure contributes to its diverse biological activities, making it a subject of interest in pharmacological research.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. It has been screened against various bacterial and fungal strains, showing effectiveness in inhibiting their growth. This suggests potential applications in developing new antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern.

Antitumor Activity

In addition to its antimicrobial properties, this compound has shown promise as an antitumor agent. Notably, studies indicate its effectiveness against human liver carcinoma cell lines. This positions the compound as a candidate for further investigation in cancer therapeutics, particularly in targeting specific tumor types where traditional therapies may fail.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Docking studies have revealed its binding affinities with protein receptors associated with microbial infections and cancer cells. These interactions provide insights into its mechanism of action and highlight potential therapeutic pathways that can be exploited for drug development.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, allowing for efficient production in laboratory settings. These methods include:

- Refluxing 4-methylpyrimidine with formaldehyde : This method yields high purity and efficiency.

- Reduction of corresponding pyrimidine derivatives : Utilizing reducing agents to convert precursors into the desired product.

These synthetic routes are crucial for producing sufficient quantities for biological testing and further research.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound, which can provide insights into its biological activity. Below is a comparative table highlighting these compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (4-Phenylpyridin-2-yl)methanol | 55218-73-0 | 0.91 |

| (3,5-Dimethylpyridin-2-yl)methanol | 202932-05-6 | 0.86 |

| 2-Hydroxymethyl-3-methylpyridine | 63071-09-0 | 0.86 |

| (2-Methylpyridin-4-yl)methanol | 105250-16-6 | 0.86 |

The specific substitution pattern on the pyrimidine ring of this compound distinguishes it from these similar compounds, influencing both its biological activity and chemical reactivity.

Properties

IUPAC Name |

(4-methylpyrimidin-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-2-3-7-6(4-9)8-5/h2-3,9H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBIOJQPLVJMBLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20663898 |

Source

|

| Record name | (4-Methylpyrimidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20663898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142650-13-3 |

Source

|

| Record name | (4-Methylpyrimidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20663898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.